![molecular formula C14H10F3N3O2 B2576709 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine CAS No. 866149-23-7](/img/structure/B2576709.png)
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound . It is related to 2-(Trifluoromethyl)benzoyl chloride, which may be used in chemical synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aromatic acid chlorides with other compounds . For example, 2-(Trifluoromethyl)benzoyl chloride has been used in the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one .科学研究应用
TFBOP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively and reversibly inhibit the activity of the protein kinase C (PKC) enzyme, which plays a critical role in neuronal signaling and plasticity. This inhibition has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus and cortex of rats.
作用机制
TFBOP inhibits PKC by binding to its regulatory domain, which prevents the enzyme from being activated by calcium and diacylglycerol. This inhibition leads to an increase in LTP and has been shown to improve cognitive function in rats.
Biochemical and Physiological Effects:
In addition to its effects on PKC and LTP, TFBOP has also been shown to increase the release of acetylcholine in the hippocampus and cortex of rats. Acetylcholine is a neurotransmitter that plays a critical role in learning and memory. TFBOP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using TFBOP in lab experiments is its selectivity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on neuronal signaling and plasticity. However, TFBOP has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on TFBOP. One area of interest is the development of more stable and soluble analogs of TFBOP that can be used in a wider range of experiments. Another potential direction is the study of TFBOP in animal models of neurological disorders, such as Alzheimer's disease, to determine its potential therapeutic effects. Finally, further research is needed to fully understand the mechanisms underlying the effects of TFBOP on neuronal signaling and plasticity.
合成方法
TFBOP can be synthesized through a multistep process starting with the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-(trifluoromethyl)benzoyl chloride. The resulting compound is then reacted with 2-aminoethylpyrazine to form TFBOP.
属性
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2/c1-9(12-8-18-6-7-19-12)20-22-13(21)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJGNULFRRAQD-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

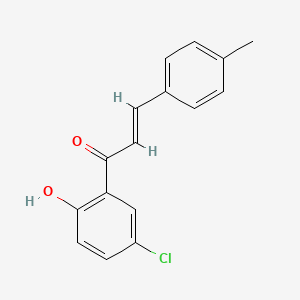
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)
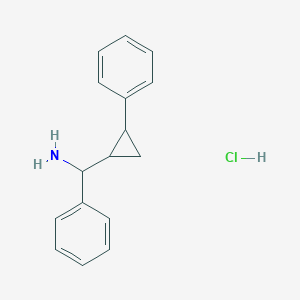
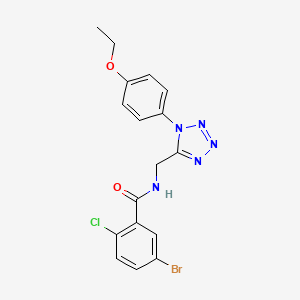
![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
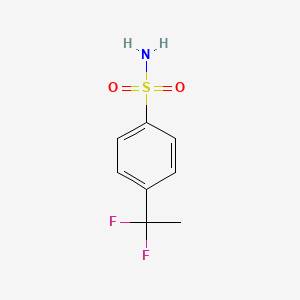
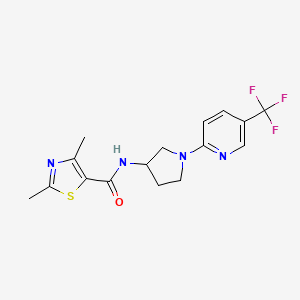
![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)

![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)